molecular formula C6H3N3O2 B1374737 5-Cyanopyrazine-2-carboxylic acid CAS No. 1211533-09-3

5-Cyanopyrazine-2-carboxylic acid

Cat. No.: B1374737
CAS No.: 1211533-09-3
M. Wt: 149.11 g/mol
InChI Key: NYZNLFBHQJKDGO-UHFFFAOYSA-N
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Description

5-Cyanopyrazine-2-carboxylic acid is a pyrazine derivative . It contains 14 bonds in total, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .


Synthesis Analysis

The synthesis of this compound can be achieved through the bioconversion of 2-cyanopyrazine using Agrobacterium sp. DSM 6336 . This process involves a two-enzyme-step bioconversion, resulting in a product concentration of 286 mM (40 g/l). After optimizing the isolation method, the total yield was 80% .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and a carboxylic acid . It has a total of 14 bonds, including 1 rotatable bond, 1 double bond, 1 triple bond, and 6 aromatic bonds .

Scientific Research Applications

Bioconversion and Pharmaceutical Intermediates

5-Cyanopyrazine-2-carboxylic acid and its derivatives are significant in pharmaceutical research. For instance, a study by Wieser et al. (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, highlighting its potential as a building block for synthesizing new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997). Furthermore, Bai Jin-quan (2013) reviewed the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, covering various synthesis methods like chemical and microbial synthesis (Bai Jin-quan, 2013).

Synthesis and Chemical Reactions

The study of this compound also encompasses its synthesis and reactions. Tanaka et al. (1986) explored the preparation of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids and their reactions with electrophiles (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986). Additionally, Goodrow et al. (1990) synthesized carboxylic acid derivatives of herbicides for developing immunoassays (Goodrow, Harrison, & Hammock, 1990).

Biocatalytic Production

In the field of biocatalysis, Gu et al. (2020) highlighted the biocatalytic production of 5-methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine in Escherichia coli, emphasizing its use in the production of hypoglycemic agents and lipid-lowering drugs (Gu et al., 2020).

Complex Formation and Medicinal Chemistry

The compound and its derivatives are used in forming complexes with medicinal relevance. Koleša-Dobravc et al. (2014) synthesized oxidovanadium(IV) complexes with this compound, investigating their behavior in solid state and aqueous solution, and their biotransformation in the presence of blood plasma proteins, which is relevant to the study of diabetes and insulin-mimetic activities (Koleša-Dobravc et al., 2014).

Synthesis Improvement and Analytical Studies

Continued research aims at improving synthesis methods and understanding molecular properties. Buckland (1980) presented an improved synthesis of 3-aminopyrazine-2-carboxylic acid, which is a derivative of this compound, through a three-step process starting from pyrazine-2,3-dicarboxylic acid (Buckland, 1980).

Safety and Hazards

The safety data sheet for 5-Cyanopyrazine-2-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

5-Cyanopyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to undergo bioconversion to 5-hydroxypyrazine-2-carboxylic acid via the action of Agrobacterium sp. DSM 6336 . This biotransformation involves a two-enzyme-step process, highlighting the compound’s role in microbial metabolism. Additionally, this compound can act as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound can be metabolized to produce intermediates that participate in essential metabolic pathways . This metabolic activity can alter the expression of genes involved in these pathways, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, the compound’s interaction with nitrilase enzymes results in the hydrolysis of the nitrile group to form carboxylic acids . This enzymatic activity is crucial for the compound’s role in microbial metabolism and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and impact its effectiveness in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of similar pyrazine derivatives can lead to toxicity in animal models . Therefore, careful dosage optimization is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by microbial enzymes to produce intermediates that participate in essential biochemical reactions. For example, the bioconversion of this compound to 5-hydroxypyrazine-2-carboxylic acid involves the action of nitrilase and hydroxylase enzymes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with microbial transporters can facilitate its uptake and distribution within bacterial cells . This transport mechanism is essential for its metabolic activity and overall biochemical function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, in bacterial cells, the compound may localize to the cytoplasm, where it participates in metabolic reactions . This subcellular localization is crucial for its biochemical activity and potential therapeutic applications.

Properties

IUPAC Name

5-cyanopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNLFBHQJKDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742139
Record name 5-Cyanopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-09-3
Record name 5-Cyanopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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